

Solubility of lead in solid gold at various temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold;lead*
Cat. No.: *B14623129*

[Get Quote](#)

Solubility of Lead in Solid Gold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of lead (Pb) in solid gold (Au) at various temperatures. Understanding this metallurgical interaction is crucial for applications where these elements may come into contact, particularly in specialized electronics and catalysis. This document provides a summary of the available quantitative data, detailed experimental protocols for solubility determination, and a logical visualization of the temperature-solubility relationship.

Quantitative Data: Solid Solubility of Lead in Gold

The solid solubility of lead in gold is known to be quite limited. The Au-Pb system is characterized by the formation of several intermetallic compounds, namely Au_2Pb , AuPb_2 , and AuPb_3 , which dominate the phase diagram. The terminal solid solubility of lead in the gold-rich solid solution (the α -Au phase) is minimal.

Based on available phase diagrams and experimental data, the maximum solid solubility of lead in gold is approximately 0.12% by weight (wt%). This maximum solubility occurs at the eutectic temperature. As the temperature decreases, the solubility of lead in solid gold also decreases, following the solvus line on the Au-Pb phase diagram.

Temperature (°C)	Solubility of Pb in Au (wt%)
Eutectic Temperature	~ 0.12
Lower Temperatures	< 0.12 (Decreasing)

Note: Precise temperature-dependent solubility data below the eutectic point is not extensively documented in readily available literature, reflecting the very low solubility levels.

Experimental Protocols for Determining Solid Solubility

The determination of the solid solubility of lead in gold requires precise experimental techniques to accurately measure the low concentrations of lead within the gold matrix. The primary methods employed for such investigations are metallography, X-ray diffraction (XRD), and electron probe microanalysis (EPMA).

Metallographic Analysis

Metallography allows for the visual examination of the microstructure of an alloy to identify the presence of a single-phase solid solution versus a multi-phase structure, which indicates the solubility limit has been exceeded.

Methodology:

- **Alloy Preparation:** A series of Au-Pb alloys with varying low concentrations of lead (e.g., 0.05, 0.1, 0.15, 0.2 wt% Pb) are prepared by arc melting high-purity gold and lead in an inert atmosphere (e.g., argon) to prevent oxidation.
- **Homogenization:** The prepared alloys are sealed in quartz ampoules under vacuum and subjected to a high-temperature annealing process (homogenization) for an extended period (e.g., 100 hours) at a temperature just below the solidus line to ensure a uniform distribution of lead within the gold matrix.
- **Equilibration and Quenching:** Following homogenization, the alloys are annealed at various target temperatures for a sufficient duration to allow the microstructure to reach equilibrium.

Subsequently, the samples are rapidly quenched in ice water or brine to retain the high-temperature microstructure at room temperature.

- **Sample Mounting and Preparation:** The quenched samples are mounted in a conductive resin. The mounted samples are then subjected to a standard metallographic preparation procedure:
 - **Grinding:** The samples are ground using successively finer silicon carbide (SiC) papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant to achieve a planar surface.
[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - **Polishing:** The ground samples are polished using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) on a polishing cloth. A final polishing step with a fine alumina or silica suspension may be used to obtain a mirror-like, deformation-free surface.
[\[4\]](#)
- **Etching:** To reveal the grain boundaries and different phases, the polished surface is chemically etched. A common etchant for gold and its alloys is aqua regia (a mixture of nitric acid and hydrochloric acid), used judiciously for a very short duration.
- **Microscopic Examination:** The etched samples are examined using an optical microscope or a scanning electron microscope (SEM). The solubility limit at a given annealing temperature is determined by identifying the lowest lead concentration at which a second phase (precipitates of a lead-rich phase) is visible in the microstructure.

X-ray Diffraction (XRD) Analysis

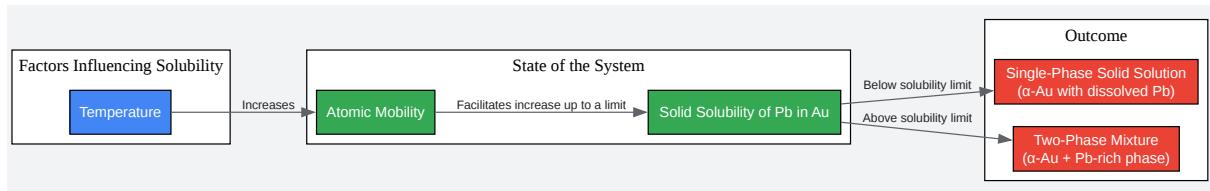
X-ray diffraction can be used to determine the solid solubility by precisely measuring the lattice parameter of the gold solid solution. According to Vegard's Law, the lattice parameter of a substitutional solid solution changes linearly with the concentration of the solute.

Methodology:

- **Sample Preparation:** A series of homogenized and quenched Au-Pb alloy samples with known compositions are prepared as described in the metallographic protocol. The samples are typically in powder form or as flat, polished surfaces.

- XRD Data Acquisition:
 - A high-resolution X-ray diffractometer is used to obtain the diffraction patterns of the samples.
 - Monochromatic X-ray radiation (e.g., Cu K α) is used.
 - The diffraction pattern is scanned over a range of 2 θ angles that covers the major diffraction peaks of gold.
- Lattice Parameter Calculation:
 - The precise positions of the diffraction peaks are determined.
 - The lattice parameter of the face-centered cubic (FCC) gold lattice is calculated from the peak positions using the Bragg's Law and the appropriate geometric relationships for a cubic crystal system.[5][6]
- Solubility Determination:
 - A plot of the lattice parameter as a function of the lead concentration is created for the single-phase alloys.
 - For alloys with compositions exceeding the solubility limit, the lattice parameter of the gold matrix will remain constant at the value corresponding to the maximum solubility at that temperature, as the excess lead will form a separate phase.
 - The point at which the lattice parameter ceases to change with increasing lead concentration indicates the solid solubility limit at the annealing temperature.

Electron Probe Microanalysis (EPMA)


EPMA is a highly sensitive quantitative technique that can directly measure the elemental composition of microscopic areas of a sample. This method is ideal for determining the concentration of a solute in a solid solution.[7][8][9]

Methodology:

- Sample Preparation: Metallographically prepared and polished samples of two-phase alloys (alloys with lead concentrations known to be slightly above the expected solubility limit) are used. The samples must have a conductive and flat surface.
- Instrument Setup and Calibration:
 - An electron probe microanalyzer is used.
 - The instrument is calibrated for quantitative analysis using pure gold and pure lead as standards.
 - Appropriate analytical conditions (accelerating voltage, beam current, and counting times) are selected to optimize the accuracy and precision for the low concentrations of lead.[\[10\]](#)
- Quantitative Analysis:
 - The electron beam is focused onto multiple points within the gold matrix (the α -Au phase) of the two-phase alloy, avoiding the second-phase precipitates.
 - The characteristic X-rays emitted from these points are measured by wavelength-dispersive spectrometers (WDS).
 - The measured X-ray intensities are compared to those from the standards, and matrix corrections (ZAF corrections) are applied to determine the weight percentage of lead dissolved in the gold matrix.
- Solubility Limit Determination: The average concentration of lead measured within the gold matrix represents the solid solubility limit at the temperature from which the sample was quenched.

Visualization of Temperature-Solubility Relationship

The following diagram illustrates the fundamental relationship between temperature and the solid solubility of lead in gold. As temperature increases, the kinetic energy of the atoms increases, generally allowing for a higher concentration of solute atoms to be accommodated within the solvent lattice, up to the eutectic or peritectic temperature.

[Click to download full resolution via product page](#)

Temperature's effect on lead solubility in gold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How to Prepare Metallographic Samples – Complete Step-by-Step Guide (With Expert Tips) - Metkon [metkon.com]
- 2. Metallographic Sample Preparation: Expert Guide to Perfect Specimens - Metkon [metkon.com]
- 3. worldoftest.com [worldoftest.com]
- 4. imechanica.org [imechanica.org]
- 5. kocw-n.xcache.kincdn.com [kocw-n.xcache.kincdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. epmalab.uoregon.edu [epmalab.uoregon.edu]
- 8. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 9. Electron probe microanalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Solubility of lead in solid gold at various temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14623129#solubility-of-lead-in-solid-gold-at-various-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com